molecular formula C24H26N2O6S B2955162 1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone CAS No. 900012-06-8

1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2955162
CAS No.: 900012-06-8
M. Wt: 470.54
InChI Key: MKILFJNROOXFQP-UHFFFAOYSA-N
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Description

1-(4-((1-(3,4,5-Trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone is a heterocyclic compound featuring a pyrrolo[1,2-a]pyrazine core fused with a 3,4,5-trimethoxyphenyl group and a sulfonyl-linked phenyl ethanone moiety. The sulfonyl bridge enhances polarity and may influence binding interactions, while the ethanone group provides a site for further derivatization. Although direct synthetic details for this compound are absent in the provided evidence, its structural analogs (e.g., pyrrolo[1,2-a]pyrazine acetylated derivatives) are synthesized via electrophilic substitution or coupling reactions involving halogenated ketones and heterocyclic precursors .

Properties

IUPAC Name

1-[4-[[1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-16(27)17-7-9-19(10-8-17)33(28,29)26-13-12-25-11-5-6-20(25)23(26)18-14-21(30-2)24(32-4)22(15-18)31-3/h5-11,14-15,23H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKILFJNROOXFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is synthesized through a multi-step organic reaction sequence. The synthesis typically involves:

  • Starting with 3,4,5-trimethoxybenzaldehyde as the precursor.

  • Condensation with appropriate amines to form the dihydropyrrolopyrazine core.

  • Sulfonation to introduce the sulfonyl group.

  • Final coupling with phenyl ethanone derivative under specific conditions, often requiring catalysts or reagents such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).

Industrial Production Methods

For large-scale production, the synthesis route is optimized to ensure high yield and purity. This involves carefully controlled reaction temperatures, pressures, and the use of industrial-grade solvents and catalysts. Continuous flow reactors may be employed for increased efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methoxy groups can undergo oxidation to form hydroxyl derivatives.

  • Reduction: : The carbonyl group in the ethanone moiety can be reduced to an alcohol.

  • Substitution: : The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

  • Substitution: : Sulfuric acid (H2SO4) or nitric acid (HNO3) for nitration; bromine (Br2) for bromination.

Major Products

Depending on the reactions, the major products could include hydroxylated derivatives, reduced alcohols, or halogenated compounds.

Scientific Research Applications

  • Chemistry: : As a building block for more complex molecules and polymers.

  • Medicine: : Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.

  • Industry: : Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules, potentially inhibiting specific enzymes or receptors. The trimethoxyphenyl group can interact with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds or ionic interactions, altering protein function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Synthetic Method Key Features
Target Compound Pyrrolo[1,2-a]pyrazine 3,4,5-Trimethoxyphenyl, sulfonylphenyl ethanone Likely via coupling of halogenated ethanone with sulfonated pyrrolopyrazine Combines tubulin-binding trimethoxyphenyl with sulfonyl’s polarity and stability
1-(3-(4-Methoxyphenyl)pyrrolo[1,2-a]pyrazin-6-yl)ethanone (4b) Pyrrolo[1,2-a]pyrazine 4-Methoxyphenyl, acetyl Electrophilic acetylation with AlCl₃ and acetyl chloride Regioselective acetylation at position 6; methoxy enhances electron density
(E)-1-(4-Nitrophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (2a) Chalcone 3,4,5-Trimethoxyphenyl, nitro Claisen-Schmidt condensation under basic conditions Antiproliferative activity via tubulin inhibition; nitro group aids reactivity
2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-... Pyrazolo-pyrimidine-chromenone Fluorophenyl, pyrrolopyridine Suzuki-Miyaura coupling with boronic acids Kinase inhibition potential; fluorophenyl enhances metabolic stability

Key Differences and Implications

Core Heterocycle :

  • The target compound’s pyrrolo[1,2-a]pyrazine core differs from chalcones () and pyrazolo-pyrimidines (). Pyrrolopyrazines offer planar aromatic systems for π-π stacking, while chalcones rely on α,β-unsaturated ketones for bioactivity .

Substituent Effects: The 3,4,5-trimethoxyphenyl group in the target and compound 2a is associated with tubulin polymerization inhibition. Sulfonyl vs. Acetyl: Sulfonyl groups (target, ) increase polarity and stability compared to acetylated analogs (), which may enhance pharmacokinetic properties .

Synthetic Flexibility: The ethanone moiety in the target allows for further functionalization (e.g., condensation or nucleophilic addition), similar to acetylated pyrrolopyrazines () but distinct from rigid pyrazolo-pyrimidine frameworks () .

Biological Activity

1-(4-((1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

Synthesis and Characterization

The compound can be synthesized through a multistep process involving the formation of the pyrrolo[1,2-a]pyrazine core followed by sulfonation and subsequent coupling reactions. The characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value indicating potent antiproliferative activity, leading to G2/M phase cell cycle arrest and apoptosis induction in these cells .
  • Mechanism of Action : The mechanism involves targeting tubulin polymerization, which is crucial for cancer cell division. Immunofluorescence studies confirmed that the compound disrupts microtubule dynamics, leading to mitotic catastrophe in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects . It inhibits lipopolysaccharide (LPS)-induced TNFα release in microglial cells and HIV-1 Tat-induced cytokine release in human monocytes. These actions suggest a role in modulating inflammatory responses in neurodegenerative conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : Activation of pathways such as Akt and ERK has been observed, indicating potential neurotrophic effects that could be beneficial in neurodegenerative diseases .

Data Tables

Activity TypeCell Line/ModelIC50 ValueMechanism of Action
AntiproliferativeMCF-7 Breast Cancer52 nMTubulin polymerization inhibition
NeuroprotectiveMicroglial CellsN/AInhibition of TNFα release
Inflammatory ResponseHuman MonocytesN/AModulation of cytokine release

Case Studies

Several case studies have documented the efficacy of similar compounds with related structures:

  • Study on Antiproliferative Activity : A series of compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant activity with selectivity towards cancer cells over normal cells .
  • Neuroprotection in Animal Models : Animal studies have shown that compounds with similar scaffolds can reduce neuroinflammation markers and improve cognitive function in models of Alzheimer's disease .

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